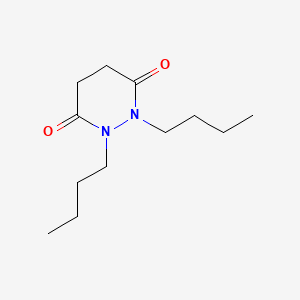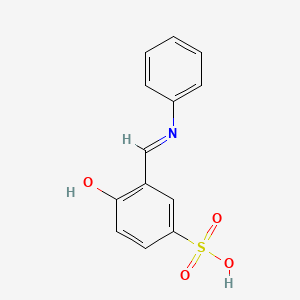
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group and a morpholinopropyl group attached to a urea backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-(morpholin-4-yl)propyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and morpholinopropyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(2-morpholinoethyl)urea: This compound has a similar structure but with a shorter morpholinoethyl group.
1-(3,4-Dichlorophenyl)-3-(4-morpholinobutyl)urea: This compound has a longer morpholinobutyl group, which may affect its chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19Cl2N3O2 |
|---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C14H19Cl2N3O2/c15-12-3-2-11(10-13(12)16)18-14(20)17-4-1-5-19-6-8-21-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,20) |
Clé InChI |
VJYGBFZSFOEKNA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


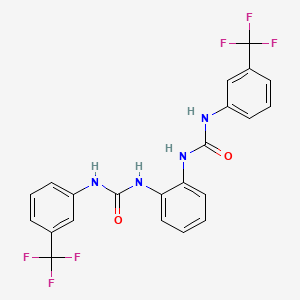
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)
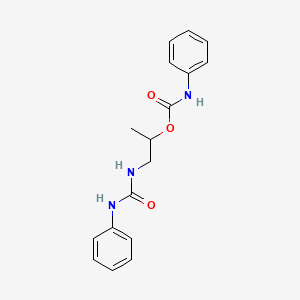
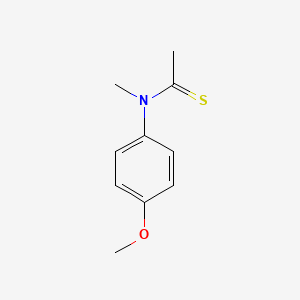
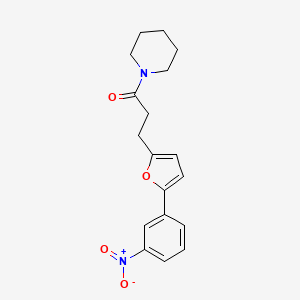
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
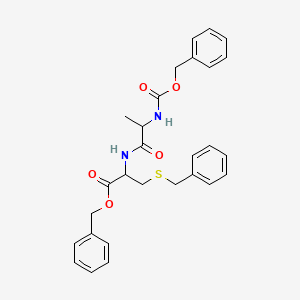

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

